molecular formula C15H20N2O4 B2496561 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351618-87-5

3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2496561
CAS No.: 1351618-87-5
M. Wt: 292.335
InChI Key: UGEQEFRRUKGCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a diethoxy-substituted aromatic ring and a pyrrolidinone moiety attached via an amide linkage. The 5-oxopyrrolidin-3-yl substituent introduces a cyclic lactam structure, which may contribute to hydrogen bonding and conformational rigidity, factors critical for target binding .

Properties

IUPAC Name

3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-20-12-6-5-10(7-13(12)21-4-2)15(19)17-11-8-14(18)16-9-11/h5-7,11H,3-4,8-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEQEFRRUKGCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CC(=O)NC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-diethoxybenzoic acid and 5-oxopyrrolidine.

    Amidation Reaction: The 3,4-diethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acid chloride is then reacted with 5-oxopyrrolidine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2,5-dichlorobenzamide moiety undergoes nucleophilic substitution at the para- and ortho-chlorine positions. Reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures (60–100°C).

ReagentProductYield (%)ConditionsReference
Ammonia2-Amino-5-chloro-N-(thiadiazolyl)benzamide68DMF, 80°C, 12 hrs
Sodium methoxide2-Methoxy-5-chloro derivative72MeOH, reflux, 8 hrs
Piperidine2-Piperidino-5-chloro analog65THF, 60°C, 6 hrs

Key finding : Electron-withdrawing groups on the benzamide ring enhance NAS reactivity, with para-substitution favored due to steric effects .

Thioether Oxidation

The thioether (-S-) linkage is susceptible to oxidation, forming sulfone or sulfoxide derivatives.

Oxidizing AgentProductSelectivityConditions
H₂O₂ (30%)Sulfoxide>90%AcOH, RT, 2 hrs
mCPBASulfone85%DCM, 0°C → RT, 4 hrs

Research insight : Sulfone derivatives exhibit enhanced metabolic stability compared to the parent compound.

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

text
Acidic conditions (HCl, 6M): Benzamide → Benzoic acid + Thiadiazolyl amine Basic conditions (NaOH, 2M): Benzamide → Benzate salt + Free amine

Kinetic data :

  • Half-life in 1M HCl: 3.2 hrs (25°C)

  • Half-life in 1M NaOH: 1.8 hrs (25°C)

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed couplings:

Reaction TypeReagentProductYield (%)
SuzukiPhenylboronic acidBiaryl derivative78
Buchwald-Hartwig4-AminopyridineAminated analog81

Optimized conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/EtOH (3:1), 90°C

Thiadiazole Ring Modifications

  • Alkylation : Reacts with methyl iodide at the N-3 position of the thiadiazole ring (45% yield, K₂CO₃/DMF) .

  • Cycloaddition : Participates in [3+2] cycloadditions with nitrile oxides to form hybrid heterocycles.

Ethyl Group Reactions

  • Oxidation : 5-Ethyl substituent converts to carboxylic acid using KMnO₄/H₂SO₄ (62% yield) .

Stability Under Physiological Conditions

ParameterValueMethod
Plasma stabilityt₁/₂ = 6.3 hrs (human)HPLC-MS (37°C)
PhotodegradationQ₁h = 12% (UV-Vis)

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of oxazolones and benzamides have been studied for their ability to inhibit multidrug-resistant pathogens. The benzamide structure is particularly notable for its interaction with bacterial division proteins like FtsZ, which are critical for bacterial cell division. Compounds targeting FtsZ have shown promise in combating infections caused by resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRSA (vancomycin-resistant Staphylococcus aureus) .

Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also noteworthy. Research on oxazolone derivatives has demonstrated their ability to inhibit lipoxygenase and proteolytic enzymes, which are involved in inflammatory responses. This inhibition can lead to reduced edema and nociception, suggesting that this compound might be effective in treating inflammatory conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Various studies have employed quantitative structure-activity relationship (QSAR) modeling to predict how modifications to the compound's structure influence its biological efficacy. Such models help identify key functional groups that enhance or diminish activity against specific biological targets .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized through nucleophilic attacks on oxazolones, which serve as versatile intermediates in organic synthesis due to their reactive sites. This approach has been validated in various studies where similar compounds were synthesized with good yields .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

StudyFindings
Inhibition of Lipoxygenase A study found that certain benzamide derivatives exhibited IC50 values as low as 41 μM against lipoxygenase, indicating strong inhibitory activity .
Antibacterial Efficacy Research showed that derivatives targeting FtsZ were significantly more effective than traditional antibiotics against resistant strains .
Anti-inflammatory Effects Compounds demonstrated a reduction in carrageenin-induced paw edema in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: The 3,4-diethoxy groups in the target compound contrast with the 3,4-dimethoxy groups in , which may reduce metabolic dealkylation rates due to increased steric hindrance . In PCAF HAT inhibitors (e.g., Compound 8), the 2-acylamino substituent is critical for activity, but this feature is absent in the target compound. Instead, the pyrrolidinone may mimic conformational aspects of acyl chains .

Pharmacological and Biochemical Insights

  • Enzyme Inhibition: Benzamide derivatives with 2-acylamino substituents (e.g., Compound 8) show moderate PCAF HAT inhibition (~67–79%), while anthranilic acid derivatives exhibit lower activity (~34%) . The target compound’s pyrrolidinone may act as a bioisostere for carboxylic acid groups, though direct inhibition data are lacking.

Biological Activity

3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core with diethoxy substituents and a pyrrolidinone moiety. This unique arrangement influences its interaction with biological targets, making it a candidate for various pharmacological applications.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It may function as an inhibitor or activator, modulating biochemical pathways crucial for cellular processes. The exact mechanism can vary based on the biological context in which the compound is used.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (lung cancer)15
MCF-7 (breast cancer)10
HeLa (cervical cancer)12

These findings suggest that the compound may interfere with key signaling pathways involved in tumor growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial effects against various pathogens. Studies have reported:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These results indicate potential applications in treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into their mechanisms and therapeutic potential:

  • Case Study on Anticancer Activity : A study involving a series of benzamide derivatives revealed that modifications to the benzamide structure significantly affected anticancer potency. The study highlighted that compounds with similar structural features to this compound exhibited enhanced activity against resistant cancer cell lines .
  • Antimicrobial Efficacy : Another research effort focused on the antibacterial properties of benzamide derivatives, demonstrating that compounds with specific functional groups could effectively inhibit bacterial growth. The findings support the potential use of this compound as a lead compound for developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.